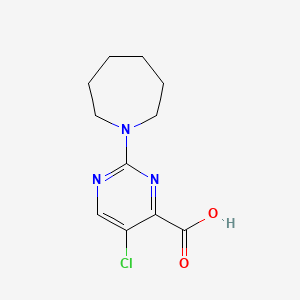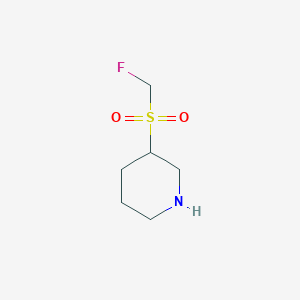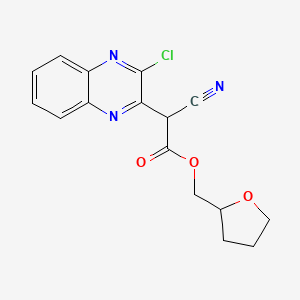![molecular formula C8H11O5P B13529191 Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring and a phosphonate group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acylation of Methylphosphonates: One common method involves the acylation of dialkyl methylphosphonates.
Michaelis–Arbuzov Reaction: Another approach is the Michaelis–Arbuzov reaction of haloacetones with trialkyl phosphites.
Industrial Production Methods
Industrial production methods for dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate are generally based on the aforementioned synthetic routes, with optimizations for large-scale production. The choice of reagents and conditions is crucial to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates with different alkyl groups.
Aplicaciones Científicas De Investigación
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate has a wide range of applications in scientific research:
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate involves its interaction with specific molecular targets and pathways. The furan ring and phosphonate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a different alkyl group.
Dialkyl (2-oxopropyl)phosphonates: These compounds share the phosphonate group but differ in the alkyl substituents.
Uniqueness
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H11O5P |
|---|---|
Peso molecular |
218.14 g/mol |
Nombre IUPAC |
2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3 |
Clave InChI |
USAIAEHYUWJEQF-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CC(=O)C1=CC=CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)

![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)

